molecular formula C15H15NO2 B555047 3,3-Diphenyl-L-alanine CAS No. 149597-92-2

3,3-Diphenyl-L-alanine

Cat. No. B555047
M. Wt: 241.28 g/mol
InChI Key: PECGVEGMRUZOML-AWEZNQCLSA-N
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Description

3,3-Diphenyl-L-alanine is an unnatural amino acid similar to the two amino acids alanine and phenylalanine . It has been used for the synthesis of pseudopeptide analogues which are capable of inhibiting certain enzymes . It is also used as an organic chemical synthesis intermediate .


Synthesis Analysis

Individual enantiomers of this compound can be synthesized via electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid .


Molecular Structure Analysis

The molecular formula of 3,3-Diphenyl-L-alanine is C15H15NO2 . The average mass is 241.285 Da and the monoisotopic mass is 241.110275 Da .


Chemical Reactions Analysis

3,3-Diphenyl-L-alanine is used in the making of l-Diphenylalanine Microtubes that function as potential drug delivery systems . It is also used as an organic chemical synthesis intermediate .


Physical And Chemical Properties Analysis

The density of 3,3-Diphenyl-L-alanine is 1.2±0.1 g/cm³. It has a boiling point of 389.2±30.0 °C at 760 mmHg. The vapour pressure is 0.0±0.9 mmHg at 25°C. The enthalpy of vaporization is 67.3±3.0 kJ/mol and the flash point is 189.2±24.6 °C .

Scientific Research Applications

  • Carnosine and its Role in Physiology and Pathophysiology : Carnosine, a dipeptide of β-alanine and L-histidine, is noted for its pH-buffering, metal-ion chelation, and antioxidant properties. It's being explored for therapeutic potential in diseases involving ischemic or oxidative stress, including diabetes, ocular diseases, aging, and neurological disorders (Boldyrev, Aldini, & Derave, 2013).

  • Synthesis and Conformation of Macrocycles : Research on the synthesis and solution conformation of macrocycles containing alanine and biphenyl subunits is significant for understanding the structure and potential applications of similar compounds in molecular design (Brandmeier & Feigel, 1989).

  • Inorganic-Bioorganic Interface Characterization : The study of alanine on a silica surface using solid state NMR highlights the importance of understanding the interface between bioorganics and inorganics, which is crucial in nanoelectronics, biomimetics, and medical applications (Shir et al., 2010).

  • Metabolism in Bacterial Germination : The use of labeled alanine to detect metabolism in Bacillus megaterium spores provides insights into the role of alanine in bacterial processes, which can be valuable in understanding the biological roles of similar amino acids (Scott & Ellar, 1978).

  • Thyroid Hormone Structures : The study of the crystal and molecular structure of thyroid hormones, including their alanine components, offers insights into the structural biology of hormones and their analogs (Cody, 1975).

  • L-Alanine Production in Escherichia coli : Research on the efficient production of L-alanine using a genetically modified Escherichia coli strain highlights the potential industrial and pharmaceutical applications of amino acid synthesis (Zhou et al., 2015).

  • β-Alanine Biotechnological Production : Advances in the biological production of β-alanine, a precursor for industrial chemicals, emphasize its significance in sustainable manufacturing processes (Wang et al., 2021).

Safety And Hazards

3,3-Diphenyl-L-alanine is considered hazardous. It is toxic if swallowed . Personal protective equipment/face protection should be worn when handling this chemical. It should not get in eyes, on skin, or on clothing. Dust formation should be avoided and it should be used only under a chemical fume hood .

Future Directions

The future directions of 3,3-Diphenyl-L-alanine could involve its continued use in the synthesis of pseudopeptide analogues which are capable of inhibiting certain enzymes . It could also be further explored for its potential in drug delivery systems .

properties

IUPAC Name

(2S)-2-amino-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECGVEGMRUZOML-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978220
Record name beta-Phenylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyl-L-alanine

CAS RN

149597-92-2, 62653-26-3
Record name β-Phenyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149597-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Phenyl-L-phenylalanine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Phenylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Diphenyl-L-alanine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .BETA.-PHENYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1ZWG54X8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diphenyl-L-alanine
Reactant of Route 2
3,3-Diphenyl-L-alanine
Reactant of Route 3
3,3-Diphenyl-L-alanine

Citations

For This Compound
28
Citations
A Kwiatkowska, D Sobolewski, A Prahl… - European journal of …, 2009 - Elsevier
Eleven new analogues of arginine vasopressin (AVP) modified in position 2 by 3,3-diphenyl-l-alanine or its d-enantiomer (Dip or d-Dip) were synthesized and pharmacologically …
Number of citations: 19 www.sciencedirect.com
W Kowalczyk, A Prahl, I Derdowska… - Journal of medicinal …, 2006 - ACS Publications
It is generally accepted that the conformation of the N-terminal part of neurohypophyseal hormones analogues is important for their pharmacological activity. In this work, we decided to …
Number of citations: 15 pubs.acs.org
A Kwiatkowska, M Śleszyńska… - Journal of Peptide …, 2010 - Wiley Online Library
Continuing our efforts to obtain potent and selective analogues of AVP we synthesized and pharmacologically evaluated ten new compounds modified at position 2 with α‐2‐…
Number of citations: 8 onlinelibrary.wiley.com
MC Pavar, K Hanif, A Azam, MAQ Pasha… - Bioorganic & medicinal …, 2006 - Elsevier
A designed library of tripeptidomimics of Ornithyl-Proline (Orn-Pro) and Lysyl-Proline (Lys-Pro) conjugated with various unnatural amino acids and carboxylic acid derived heterocyclics …
Number of citations: 19 www.sciencedirect.com
M Shimogaki, A Takeshima, T Kano… - European Journal of …, 2020 - Wiley Online Library
An efficient route to synthesize monosaccharide analogues in an enantio‐ and diastereoselective manner is described. Three contiguous stereocenters can be constructed via …
M Bommer, JM Ward - Enzyme and microbial technology, 2013 - Elsevier
Aminotransferase enzymes catalyse the reversible substitution of a keto group for an amino group. While this reaction is highly stereoselective with respect to the amino group, each …
Number of citations: 22 www.sciencedirect.com
K Chua, E Fung, ED Micewicz, T Ganz… - Bioorganic & medicinal …, 2015 - Elsevier
Minihepcidins are in vitro and in vivo active mimetics of iron-regulatory hormone hepcidin. They contain various unusual amino acids including: N-substituted, β-homo-, and d-amino …
Number of citations: 43 www.sciencedirect.com
D Salehi, S Mozaffari, K Zoghebi, S Lohan, D Mandal… - Cells, 2022 - mdpi.com
A series of cyclic peptides, [(DipR)(WR) 4 ], [(DipR) 2 (WR) 3 ], [(DipR) 3 (WR) 2 ], [(DipR) 4 (WR)], and [DipR] 5 , and their linear counterparts containing arginine (R) as positively …
Number of citations: 9 www.mdpi.com
D Dissanayake, C Forsyth, D Vidović - Dalton Transactions, 2023 - pubs.rsc.org
Synthesis and characterisation of several chiral, oxazoline containing β-diketiminate type ligand supported-aluminium compounds are reported. Together with 1 equiv. of Na(BArCl4) (…
Number of citations: 4 pubs.rsc.org
W Duprez, L Premkumar, MA Halili… - Journal of medicinal …, 2015 - ACS Publications
One approach to address antibiotic resistance is to develop drugs that interfere with bacterial virulence. A master regulator of virulence in Gram-negative bacteria is the oxidative folding …
Number of citations: 49 pubs.acs.org

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